molecular formula C5H7N3O2 B1653210 5-(Azidomethyl)oxolan-2-one CAS No. 179532-81-1

5-(Azidomethyl)oxolan-2-one

Cat. No.: B1653210
CAS No.: 179532-81-1
M. Wt: 141.13 g/mol
InChI Key: ROUYWNFHYZLDLL-UHFFFAOYSA-N
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Description

5-(Azidomethyl)oxolan-2-one is a chemical compound that has been used in various research and development applications. It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .


Synthesis Analysis

The synthesis of azide-modified nucleosides, such as this compound, has been a focus of synthetic chemistry due to their importance in RNA and DNA functionalization . Various methods have been developed for the synthesis of nucleosides decorated with azido groups at the sugar residue or nucleobase .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an azido group, which is essential for click reactions . The introduction of azido handles into oligonucleotides can be a non-trivial task, as they are easily reduced and can degrade quickly .


Chemical Reactions Analysis

Azide-modified nucleosides are often used in click reactions, specifically in the copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) . These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Scientific Research Applications

Organocatalytic Aerobic Alcohol Oxidation

5-(Azidomethyl)oxolan-2-one is not directly mentioned; however, studies on similar compounds reveal the potential for facilitating organocatalytic aerobic alcohol oxidation. This method offers a wide scope under mild conditions, utilizing weakly acidic, halogen-, and transition-metal-free systems. Such an approach could be relevant for synthesizing compounds with azidomethyl groups under environmentally benign conditions (Shibuya et al., 2011).

Novel Reagent for Peptide Synthesis

Research on related compounds, such as 1-oxo-1-chlorophospholane, suggests that this compound could be investigated as a novel reagent for in situ activation of amino acids in peptide bond formation. This potential application underscores its utility in streamlining peptide synthesis processes (Ramage et al., 1984).

Insights into Bonding Parameters and Magnetic Anisotropy

The study of azido ligands, including those structurally similar to this compound, provides insights into the ligand field, bonding parameters, and magnetic anisotropy in metal complexes. Such research highlights the azido ligand's role as a strong σ and π donor, impacting magnetic properties in coordination chemistry (Schweinfurth et al., 2015).

Diastereoselective Synthesis of Amino Acids

Oxazinanones, closely related to this compound, have been used for the diastereoselective synthesis of highly functionalized amino acids. This demonstrates the compound's potential in creating structurally complex and stereochemically defined amino acids, essential for pharmaceutical development and biological studies (Nguyen et al., 2012).

Antiviral and Antitumor Applications

Synthesis and biological activity studies on analogs of this compound, such as 5-(azidomethyl)-2'-deoxyuridine, reveal significant antiviral and antitumor properties. These compounds inhibit the growth of specific cancer cell lines and viruses, suggesting the azidomethyl group's critical role in medicinal chemistry (Shiau et al., 1980).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in this compound, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .

Subcellular Localization

The subcellular localization of this compound is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .

Properties

IUPAC Name

5-(azidomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWNFHYZLDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540150
Record name 5-(Azidomethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179532-81-1
Record name 5-(Azidomethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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